molecular formula C11H8F3NO B8416415 Ethanone, 2,2,2-trifluoro-1-[4-(2-propyn-1-ylamino)phenyl]-

Ethanone, 2,2,2-trifluoro-1-[4-(2-propyn-1-ylamino)phenyl]-

Cat. No. B8416415
M. Wt: 227.18 g/mol
InChI Key: PKUOGYSWSRMKOY-UHFFFAOYSA-N
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Patent
US04857530

Procedure details

To a solution of 8.64 g (45 mmol) of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (Journal of Organic Chemistry, Vol. 32, pp. 1311-1318 (1967)) and 7.53 ml (54 mmol) of triethylamine in 150 ml of acetonitrile, cooled in an ice-bath, is added 31.13 ml (0.45 mol) of 2-propynylamine. The ice-bath is removed and the solution is heated under reflux for eighteen hours. The reaction solution is cooled and concentrated to give a solid, which is partitioned between ethyl acetate and water. The ethyl acetate layer is separated, dried (magnesium sulfate), and concentrated to give 10.23 g of a red-brown oil. This is applied to a column of 250 g of flash silica gel packed in n-heptane-dichloromethane (2:1). Elution with the same solvent gives 4.05 g (39.6%) of the product as a fluffy white solid; mp 96°-98° C.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
7.53 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
31.13 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][CH:6]=1)=[O:4].C(N(CC)CC)C.[CH2:21]([NH2:24])[C:22]#[CH:23]>C(#N)C>[F:1][C:2]([F:13])([F:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:24][CH2:21][C:22]#[CH:23])=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
8.64 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)F)(F)F
Step Two
Name
Quantity
7.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
31.13 mL
Type
reactant
Smiles
C(C#C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for eighteen hours
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
is partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=CC=C(C=C1)NCC#C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.23 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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